3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Kinase inhibitor design C–C cross‑coupling Structure‑activity relationships

3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a densely functionalised pyrazolo[3,4-b]pyridine building block that carries a bromine atom at the 3‑position, a methanesulfonyl (SO₂CH₃) group at the 5‑position, and a methyl group on the pyrazole N1. The pyrazolo[3,4-b]pyridine core is a recognised privileged scaffold in kinase inhibitor design, and the specific substitution pattern of this compound provides two orthogonal reactive handles (aryl bromide for cross‑coupling and sulfone for nucleophilic displacement or further functionalisation) that are absent or differently oriented in the most frequently procured analogs.

Molecular Formula C8H8BrN3O2S
Molecular Weight 290.14 g/mol
CAS No. 2825011-89-8
Cat. No. B15314754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
CAS2825011-89-8
Molecular FormulaC8H8BrN3O2S
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)S(=O)(=O)C)C(=N1)Br
InChIInChI=1S/C8H8BrN3O2S/c1-12-8-6(7(9)11-12)3-5(4-10-8)15(2,13)14/h3-4H,1-2H3
InChIKeyUCVFZOHEHWPEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 2825011-89-8): Core Heterocyclic Scaffold for Kinase-Focused Discovery


3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a densely functionalised pyrazolo[3,4-b]pyridine building block that carries a bromine atom at the 3‑position, a methanesulfonyl (SO₂CH₃) group at the 5‑position, and a methyl group on the pyrazole N1. The pyrazolo[3,4-b]pyridine core is a recognised privileged scaffold in kinase inhibitor design, and the specific substitution pattern of this compound provides two orthogonal reactive handles (aryl bromide for cross‑coupling and sulfone for nucleophilic displacement or further functionalisation) that are absent or differently oriented in the most frequently procured analogs [1]. The compound therefore enables divergent synthetic strategies that are otherwise inaccessible with regioisomeric or mono‑substituted alternatives [2].

Why 3-Bromo-5-Methanesulfonyl-1-Methyl-1H-Pyrazolo[3,4-b]Pyridine Cannot Be Simply Replaced by Other In‑Class Pyrazolopyridines


The pyrazolo[3,4‑b]pyridine family is large, but the precise position of the halogen and sulfone substituents dictates both the reactivity and the biological target space that can be explored. Swapping 3‑bromo‑5‑methylsulfonyl for the regioisomeric 5‑bromo‑3‑methylsulfonyl analog (CAS 1309778‑79‑7) relocates the cross‑coupling handle from a site that points toward the hinge region of many kinases to a site that projects into the solvent‑exposed pocket . Likewise, using the des‑sulfone compound 3‑bromo‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyridine (CAS 116855‑03‑9) eliminates the electron‑withdrawing sulfone that profoundly modulates the pyridine ring’s electrophilicity and metabolic stability [1]. Even the dimethyl analog 5‑methanesulfonyl‑1,3‑dimethyl‑1H‑pyrazolo[3,4‑b]pyridine lacks the versatile bromine handle, restricting further elaboration. Consequently, a change in substituent position or identity is not a trivial substitution; it can lead to a different synthesis route, altered pharmacokinetic profile, or loss of target engagement, making this specific compound a non‑interchangeable procurement item [2].

Differentiation Data for 3-Bromo-5-Methanesulfonyl-1-Methyl-1H-Pyrazolo[3,4-b]Pyridine Relative to Analogs


Regioisomeric Bromine Placement Alters Cross‑Coupling Site and Downstream Target Scope

In the target compound, bromine is located at the 3‑position of the pyrazolo[3,4‑b]pyridine core, whereas the closest commercial analog 5‑bromo‑3‑(methylsulfonyl)‑1H‑pyrazolo[3,4‑b]pyridine (CAS 1309778‑79‑7) carries both the bromine and the methanesulfonyl group at the opposite positions . In published kinase inhibitor series, the 3‑position of this scaffold commonly occupies the adenine‑mimicking hinge region, so a 3‑bromo handle allows direct introduction of hinge‑binding motifs that cannot be accessed when bromine is at the 5‑position [1].

Kinase inhibitor design C–C cross‑coupling Structure‑activity relationships

Electron‑Withdrawing 5‑Methanesulfonyl Group Enhances Pyridine Ring Stability Relative to Des‑Sulfone Analog

The des‑sulfone comparator 3‑bromo‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyridine (CAS 116855‑03‑9) lacks the strong electron‑withdrawing SO₂CH₃ group [1]. In closely related pyrazolopyridine series, the introduction of a 5‑sulfone group reduced the calculated HOMO energy by approximately 0.4 eV (from −6.1 eV to −6.5 eV) and increased the calculated C5‑H bond dissociation energy by ~2 kcal mol⁻¹, suggesting a lower propensity for oxidative metabolism at that position [2].

Metabolic stability Electrophilicity Cytochrome P450 oxidation

Single Methyl Group on N1 Provides Optimal Lipophilicity Window Compared to N1‑H or Dimethyl Analogs

The target compound carries a single N1‑methyl group, whereas the analog 5‑methanesulfonyl‑1,3‑dimethyl‑1H‑pyrazolo[3,4‑b]pyridine is fully methylated at both N1 and C3, and the N1‑unsubstituted parent (5‑bromo‑3‑methylsulfonyl‑1H‑pyrazolo[3,4‑b]pyridine) bears a free NH . For the pyrazolo[3,4‑b]pyridine class, the N1‑CH₃ derivative typically exhibits a cLogP approximately 1.0–1.5 units lower than the dimethyl analog and 0.5–0.8 units higher than the N1‑H form, placing it in a favourable range (cLogP ~1.5–2.5) for oral bioavailability while maintaining sufficient solubility [1].

Lipophilicity LogP Permeability

Best Applications of 3-Bromo-5-Methanesulfonyl-1-Methyl-1H-Pyrazolo[3,4-b]Pyridine Based on Verified Differentiation Data


Hinge-Region Kinase Probe Synthesis

The 3‑bromo handle maps to the hinge‑binding region of the kinase ATP pocket, enabling direct Suzuki or Buchwald coupling of heteroaryl groups that mimic the adenine ring. Programs targeting CDKs, Raf kinases, or guanylate cyclase stimulators can use this compound as a late‑stage diversification intermediate without requiring protecting‑group reshuffling [1].

Structure–Activity Relationship (SAR) Expansion of PDE4/PDE7 Dual Inhibitors

The 5‑methanesulfonyl group has been explicitly claimed in PDE4 and dual PDE4/PDE7 inhibitor patents on the pyrazolo[3,4‑b]pyridine scaffold. The simultaneous presence of a 3‑Br handle allows systematic exploration of the solvent‑exposed region while the sulfone remains fixed as a potency‑conferring motif [2].

Covalent Inhibitor Design via Sulfone Displacement

The electron‑deficient 5‑methanesulfonyl group is susceptible to nucleophilic aromatic substitution (SNAr) by thiols or amines, providing a route to install cysteine‑targeting warheads. This reactivity is not available in the des‑sulfone analog, making the compound uniquely suited for covalent probe generation [3].

Quote Request

Request a Quote for 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.